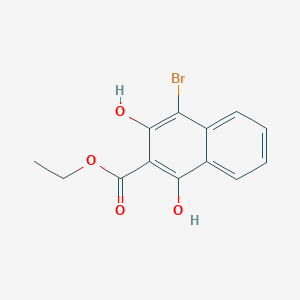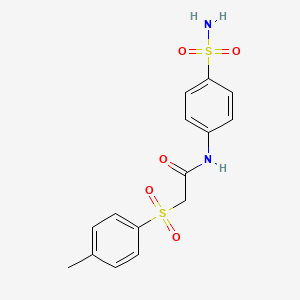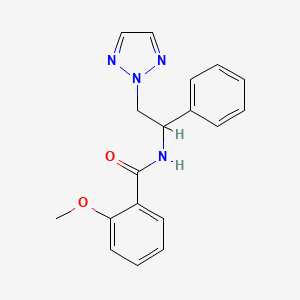
Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate is an organic compound with the molecular formula C13H11BrO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and ethyl ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate typically involves the bromination of 1,3-dihydroxy-2-naphthoic acid followed by esterification. The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The esterification step involves reacting the brominated product with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized naphthalene derivatives.
Reduction: De-brominated or reduced ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromo-1,3-dihydroxy-2-naphthoate can be compared with other naphthalene derivatives such as:
Ethyl 1-bromo-2-naphthoate: Similar structure but with bromine at a different position.
Methyl 4-bromo-3-hydroxy-2-naphthoate: Similar but with a methyl ester group instead of ethyl.
4-bromo-1,3-dihydroxy-2-naphthoic acid: The acid form without esterification.
Eigenschaften
IUPAC Name |
ethyl 4-bromo-1,3-dihydroxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO4/c1-2-18-13(17)9-11(15)8-6-4-3-5-7(8)10(14)12(9)16/h3-6,15-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCIVYNOOODFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=C1O)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluorophenyl)-1-{4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2821012.png)
![N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2821013.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2821014.png)
![N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2821015.png)
![1-(2-methoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2821016.png)

![methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2821018.png)
![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2821021.png)
![N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide](/img/structure/B2821025.png)
![2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2821029.png)
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2821032.png)
![N-[1-(4-methoxybenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2821033.png)
![1-butyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/new.no-structure.jpg)
